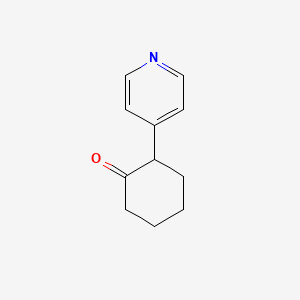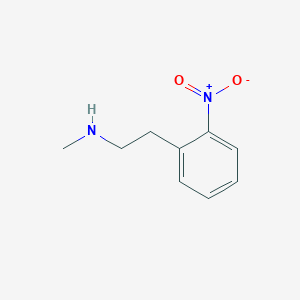
(cis,-3,3,5-Trimethylcyclohexylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of (cis)-3,3,5-Trimethylcyclohexylamine typically involves the hydrogenation of isophorone nitrile. The process includes several steps:
Hydrogenation of Isophorone Nitrile: This step involves the reduction of isophorone nitrile to isophorone amine using hydrogen gas in the presence of a catalyst such as Raney nickel.
Hydrolysis: The resulting isophorone amine is then hydrolyzed to produce (cis)-3,3,5-Trimethylcyclohexylamine
Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. The process is designed to be cost-effective and scalable for large-scale production .
Análisis De Reacciones Químicas
(cis)-3,3,5-Trimethylcyclohexylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form different derivatives
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(cis)-3,3,5-Trimethylcyclohexylamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (cis)-3,3,5-Trimethylcyclohexylamine involves its interaction with various molecular targets. As a curing agent, it reacts with epoxy groups to form cross-linked polymer networks, enhancing the mechanical and thermal properties of the material. The molecular pathways involved include nucleophilic addition reactions with epoxy groups, leading to the formation of stable amine-epoxy linkages .
Comparación Con Compuestos Similares
(cis)-3,3,5-Trimethylcyclohexylamine is unique due to its cycloaliphatic structure, which provides enhanced stability and reactivity compared to linear aliphatic amines. Similar compounds include:
Isophorone Diamine: A mixture of cis and trans isomers of 3-aminomethyl-3,5,5-trimethylcyclohexylamine.
Cyclohexylamine: A simpler cycloaliphatic amine with different reactivity and applications.
Hexamethylenediamine: A linear aliphatic amine used in similar applications but with different properties.
These compounds share some similarities in their chemical structure and applications but differ in their specific properties and reactivity, making (cis)-3,3,5-Trimethylcyclohexylamine a unique and valuable compound in various fields.
Propiedades
Número CAS |
32958-56-8 |
|---|---|
Fórmula molecular |
C9H19N |
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
(1R,5R)-3,3,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6,10H2,1-3H3/t7-,8+/m0/s1 |
Clave InChI |
ZGMQLPDXPUINCQ-JGVFFNPUSA-N |
SMILES |
CC1CC(CC(C1)(C)C)N |
SMILES isomérico |
C[C@H]1C[C@H](CC(C1)(C)C)N |
SMILES canónico |
CC1CC(CC(C1)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{hydroxy[(1,3-thiazol-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B3189414.png)



![2-Propenamide, N,N'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis-](/img/structure/B3189432.png)








